3-(2,5-Dioxopyrrolidin-1-yl)-4-piperidin-1-ylbenzamide
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Overview
Description
3-(2,5-Dioxopyrrolidin-1-yl)-4-piperidin-1-ylbenzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione moiety linked to a piperidine ring, which contributes to its diverse reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-4-piperidin-1-ylbenzamide typically involves the coupling of a pyrrolidine-2,5-dione derivative with a piperidine derivative under specific reaction conditions. One common method involves the use of solid LiAlH4 as a reductive agent to reduce nitriles to amines, followed by coupling reactions . The reaction progress is often monitored by HPLC, and the excess reductive agent is neutralized with NaOH at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxopyrrolidin-1-yl)-4-piperidin-1-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like LiAlH4 to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include LiAlH4 for reduction, oxidizing agents like KMnO4 for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(2,5-Dioxopyrrolidin-1-yl)-4-piperidin-1-ylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)-4-piperidin-1-ylbenzamide involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit calcium currents mediated by Cav1.2 (L-type) channels, which contributes to its anticonvulsant activity . Additionally, it may interact with neuronal sodium channels and NMDA receptors, further enhancing its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): This compound shares a similar pyrrolidine-2,5-dione moiety and has shown potent anticonvulsant properties.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Another compound with a similar structure, used in the synthesis of various heterocyclic derivatives.
Uniqueness
3-(2,5-Dioxopyrrolidin-1-yl)-4-piperidin-1-ylbenzamide is unique due to its specific combination of a pyrrolidine-2,5-dione moiety with a piperidine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-4-piperidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c17-16(22)11-4-5-12(18-8-2-1-3-9-18)13(10-11)19-14(20)6-7-15(19)21/h4-5,10H,1-3,6-9H2,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIKNIXKKRPUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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